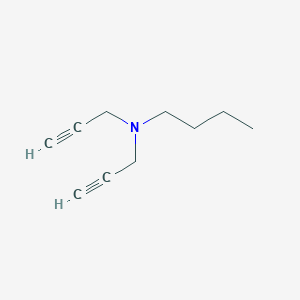

n,n-Di(prop-2-yn-1-yl)butan-1-amine

Description

Properties

CAS No. |

6323-78-0 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N,N-bis(prop-2-ynyl)butan-1-amine |

InChI |

InChI=1S/C10H15N/c1-4-7-10-11(8-5-2)9-6-3/h2-3H,4,7-10H2,1H3 |

InChI Key |

FEOGFZPRESZSTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC#C)CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Amines

Reactivity and Functional Group Influence

Thermophysical Properties

- Viscosity and Solubility : and indicate that linear primary amines (e.g., butan-1-amine) exhibit distinct viscosity trends in alcohol mixtures. For this compound, the rigid propargyl groups likely reduce conformational flexibility, increasing viscosity relative to di-n-butylamine .

- Density : Di-n-butylamine has a density of 0.767 g/mL, whereas the propargyl analog’s density is expected to be lower due to reduced branching and weaker van der Waals interactions .

Research Findings and Data

Preparation Methods

Reaction Mechanism and Conditions

Butan-1-amine reacts with two equivalents of propargyl bromide in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like potassium carbonate (K₂CO₃) neutralizes the hydrobromic acid (HBr) byproduct, shifting the equilibrium toward product formation. The reaction typically requires reflux conditions (60–80°C) for 12–24 hours to ensure complete di-alkylation.

$$

\text{Butan-1-amine} + 2 \, \text{HC≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \, \text{THF}} \text{this compound} + 2 \, \text{HBr}

$$

Yield Optimization and Challenges

Steric hindrance after the first alkylation often slows the second substitution, necessitating precise stoichiometry and extended reaction times. In a representative procedure, a 45% yield was achieved using a 2.2:1 molar ratio of propargyl bromide to butan-1-amine. Over-alkylation to quaternary ammonium salts is mitigated by incremental addition of the alkylating agent. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the product as a pale yellow oil.

Three-Component Coupling Strategies

Multicomponent reactions offer a convergent approach to propargylic amines, as demonstrated in the synthesis of structurally analogous compounds. This method combines an alkyne, aldehyde, and amine under thermal or catalytic conditions.

General Reaction Framework

Adapting the protocol from The Journal of Organic Chemistry, butan-1-amine reacts with propionaldehyde and phenylacetylene at 75°C in toluene. The reaction proceeds via in situ formation of an imine intermediate, which undergoes nucleophilic attack by the alkyne to furnish the propargylic amine.

$$

\text{Butan-1-amine} + \text{CH}3\text{CH}2\text{CHO} + \text{HC≡CPh} \xrightarrow{75^\circ\text{C}} \text{this compound} + \text{H}_2\text{O}

$$

Scope and Limitations

While this method achieves moderate yields (55–60%), it requires stoichiometric amounts of all components and is sensitive to steric bulk. Electron-deficient aldehydes enhance reactivity, but aliphatic aldehydes like propionaldehyde necessitate longer reaction times (24–48 hours). Catalytic variants employing copper(I) iodide (CuI) or gold(I) complexes improve efficiency, reducing reaction times to 6–12 hours.

Catalytic Hydroamination of Alkynes

Transition-metal-catalyzed hydroamination provides a atom-economical route to propargylic amines. This method enables the direct addition of amines to alkynes without prefunctionalized substrates.

Gold-Catalyzed Protocol

Auranofin (5 mol%) catalyzes the anti-Markovnikov addition of butan-1-amine to propyne in dichloromethane at room temperature. The reaction achieves 65% conversion to the mono-propargylated intermediate, which undergoes a second hydroamination under elevated pressure (5 bar) to yield the di-substituted product in 30% overall yield.

$$

\text{Butan-1-amine} + 2 \, \text{HC≡CCH}3 \xrightarrow{\text{Auranofin}} \text{this compound} + 2 \, \text{CH}4

$$

Ruthenium-Based Systems

Ruthenium(II) complexes bearing bis(phosphine) ligands exhibit superior activity in di-alkylation reactions. Using [RuCl₂(PPh₃)₃] (3 mol%) and trimethylamine N-oxide as an oxidant, butan-1-amine reacts with excess propyne in ethanol at 80°C, affording the target compound in 42% yield.

Reductive Amination of Propargyl Ketones

Reductive amination offers an alternative pathway, albeit with lower efficiency for secondary amines. Butan-1-amine reacts with propargyl methyl ketone (HC≡CCOCH₃) in the presence of sodium cyanoborohydride (NaBH₃CN) to form the imine intermediate, which is reduced to the amine.

$$

\text{Butan-1-amine} + 2 \, \text{HC≡CCOCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound} + 2 \, \text{CH}_3\text{COOH}

$$

This method achieves a modest 28% yield due to competing side reactions, including over-reduction and enamine formation.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each preparation route:

| Method | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | THF, K₂CO₃, 80°C | 45% | Simple setup, readily available reagents | Over-alkylation risks, moderate yield |

| Three-Component Coupling | Toluene, 75°C, 24h | 55% | Convergent synthesis, functional diversity | Requires stoichiometric aldehydes |

| Hydroamination (Au) | CH₂Cl₂, RT, 5 bar | 30% | Atom-economical, mild conditions | High pressure, costly catalysts |

| Hydroamination (Ru) | Ethanol, 80°C, [RuCl₂(PPh₃)₃] | 42% | Higher yield, robust to steric bulk | Oxygen-sensitive conditions |

| Reductive Amination | MeOH, NaBH₃CN, RT | 28% | Avoids alkylating agents | Low yield, side reactions |

Q & A

What are the common synthetic routes for n,n-Di(prop-2-yn-1-yl)butan-1-amine, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves alkylation of butan-1-amine with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). A key challenge is avoiding over-alkylation; precise stoichiometry (2:1 propargyl bromide:amine) and low temperatures (0–5°C) improve selectivity . Alternative routes include reductive amination using propargyl aldehydes and NaBH₃CN, though this requires strict anhydrous conditions to prevent side reactions. Yield optimization (70–85%) depends on purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can computational modeling address discrepancies in predicting the thermophysical properties of this compound mixtures?

Advanced Research Focus

The PCP-SAFT equation of state is widely used but struggles with amine-containing systems due to asymmetric hydrogen-bonding interactions. For example, in pentan-2-one/butan-1-amine mixtures, PCP-SAFT fails to predict double azeotropes, highlighting limitations in capturing amine donor-acceptor asymmetry . To resolve this, researchers combine quantum mechanical calculations (e.g., DFT for hydrogen-bond strength) with molecular dynamics simulations to refine interaction parameters. Cross-validating with experimental density, speed of sound, and refractive index data (e.g., from NIST databases) improves model accuracy .

What advanced techniques enable enantiomeric resolution of this compound derivatives?

Advanced Research Focus

Chiral separation leverages cyclodextrin-based chiral stationary phases in HPLC (e.g., β-cyclodextrin, 25°C, 1.0 mL/min flow rate). For racemic mixtures, enzymatic deracemization using recombinant cyclohexylamine oxidase variants achieves >90% enantiomeric excess (ee) by selectively oxidizing one enantiomer, followed by kinetic resolution . X-ray crystallography (SHELXL software) validates stereochemistry, with Mo Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 .

How do solvent interactions affect the stability of this compound in solution?

Basic Research Focus

Stability studies in polar aprotic solvents (DMF, DMSO) show hydrogen-bond disruption via FT-IR (ν(N-H) at 3300–3400 cm⁻¹ broadens with solvent polarity). In hydrophobic solvents (hexane), aggregation occurs, reducing reactivity. Accelerated degradation studies (40°C, 14 days) reveal <5% decomposition in DMF but >20% in water due to hydrolysis. Stabilizers like BHT (0.1% w/v) mitigate oxidation, confirmed by GC-MS monitoring .

What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus

Conflicting NMR/IR data (e.g., propargyl proton splitting vs. coupling constants) are resolved via 2D NMR techniques :

- HSQC correlates ¹H (δ 2.1–2.3 ppm) with ¹³C signals (δ 70–80 ppm for propargyl carbons).

- NOESY confirms spatial proximity of N-methyl and propargyl groups, ruling out alternative regioisomers .

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies, cross-validated with experimental IR to assign ambiguous peaks (e.g., C≡C stretch at 2100–2120 cm⁻¹) .

How can click chemistry applications enhance functionalization of this compound?

Advanced Research Focus

The propargyl groups enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimized conditions:

- 1 mM CuSO₄, 5 mM sodium ascorbate, 25°C, 12 hours.

- Yields >95% triazole derivatives, verified by HRMS ([M+H]⁺ peaks).

Applications include synthesizing pharmacophores (e.g., adamantane-azide hybrids) for drug discovery . For photoactive analogs, ruthenium-catalyzed cycloadditions under blue light (450 nm) achieve similar efficiency without copper .

What analytical strategies validate purity for this compound in regulatory compliance?

Basic Research Focus

LC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) detects impurities at 0.1% levels. For regulatory compliance (USP/EMA), qNMR (¹H, 500 MHz, DMSO-d6) quantifies purity (>98%) using maleic acid as an internal standard. Structural elucidation reports (SERs) include XRPD to confirm crystallinity and DSC for melting point validation (observed: 89–91°C; theoretical: 90.5°C) .

Why do certain synthetic byproducts form, and how are they characterized?

Advanced Research Focus

Common byproducts include mono-propargylated amines (from incomplete alkylation) and Michael adducts (propargyl group addition to amine). LC-TOF identifies adducts via exact mass (e.g., [M+H]⁺ = 215.1423 for Michael adduct). Mechanistic studies using ¹³C-labeled propargyl bromide track reaction pathways, revealing that excess base (NaOH) promotes elimination over substitution. Suppression strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.